molecular formula C9H10ClNO2 B1303198 Methyl 2-amino-2-(4-chlorophenyl)acetate CAS No. 43189-20-4

Methyl 2-amino-2-(4-chlorophenyl)acetate

Cat. No. B1303198
CAS RN: 43189-20-4
M. Wt: 199.63 g/mol
InChI Key: WEWZTDMEYWXSRG-UHFFFAOYSA-N
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Description

“Methyl 2-amino-2-(4-chlorophenyl)acetate” is a chemical compound with the molecular formula C9H10ClNO2 . It is also known by its IUPAC name, methyl amino (4-chlorophenyl)acetate . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “Methyl 2-amino-2-(4-chlorophenyl)acetate” is 1S/C9H10ClNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3 . This code provides a standardized way to represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-amino-2-(4-chlorophenyl)acetate” is a solid under normal conditions . It has a molecular weight of 199.64 . The compound should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Safety Measures

When handling “Methyl 2-amino-2-(4-chlorophenyl)acetate”, it’s important to take certain precautions. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335, indicating that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes if it gets in the eyes .

However, it’s worth noting that the compound belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene .

Indole derivatives, which are structurally similar to “Methyl 2-amino-2-(4-chlorophenyl)acetate”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that “Methyl 2-amino-2-(4-chlorophenyl)acetate” could potentially have similar properties, but specific research would be needed to confirm this.

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

methyl 2-amino-2-(4-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWZTDMEYWXSRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377107
Record name Methyl 2-amino-2-(4-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-(4-chlorophenyl)acetate

CAS RN

43189-20-4
Record name Methyl α-amino-4-chlorobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43189-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-2-(4-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amino-(4-chloro-phenyl)acetic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Z Guo, C Zhuang, L Zhu, Y Zhang, J Yao… - European journal of …, 2012 - Elsevier
In order to discuss the structure–activity relationship (SAR) of the thio-benzodiazepine compounds which showed excellent activity against p53–MDM2 protein–protein interaction, we …
C Zhuang, Z Miao, L Zhu, Y Zhang, Z Guo, J Yao… - European journal of …, 2011 - Elsevier
A series of thio-benzodiazepine p53–MDM2 inhibitors were designed and synthesized based on the principle of bioisosterism. Most of the thio-benzodiazepines had nanomolar to …
J Lee, N Drinkwater, S McGowan… - ChemMedChem, 2021 - Wiley Online Library
Aminopeptidase N (APN/CD13) is a zinc‐dependent ubiquitous transmembrane ectoenzyme that is widely present in different types of cells. APN is one of the most extensively studied …
Z Yu, C Zhuang, Y Wu, Z Guo, J Li, G Dong… - International Journal of …, 2014 - mdpi.com
A series of sulfamide and triazole benzodiazepines were obtained with the principle of bioisosterism. The p53-murine double minute 2 (MDM2) inhibitory activity and in vitro antitumor …
Number of citations: 23 0-www-mdpi-com.brum.beds.ac.uk
PPS Calic, NB Vinh, CT Webb, TR Malcolm… - European Journal of …, 2023 - Elsevier
Malaria remains a global health threat and growing resistance to artemisinin-based therapies calls for therapeutic agents with novel mechanisms of action. The Plasmodium spp M1 and …
RS Bon, NE Sprenkels, MM Koningstein… - Organic & …, 2008 - pubs.rsc.org
Alkylation and oxidation of 2H-2-imidazolines, followed by regioselective deprotection, thionation and microwave-assisted Liebeskind–Srogl reaction, efficiently led to 2-aryl-2-…
Number of citations: 39 0-pubs-rsc-org.brum.beds.ac.uk

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